molecular formula C18H18N2O5S B11704448 ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11704448
M. Wt: 374.4 g/mol
InChI Key: YJZMOLJYKFZGQK-VXLYETTFSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name, ethyl 2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , reflects its hybrid architecture. The name delineates:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core (a bicyclic system with a thiophene ring fused to a cyclohexene moiety).
  • An (E)-configured imine group (-N=CH-) bridging the benzothiophene and a 2-hydroxy-5-nitrophenyl substituent.
  • An ethyl carboxylate (-COOCH₂CH₃) at the 3-position of the benzothiophene.

The molecular formula, C₁₈H₁₈N₂O₅S , corresponds to a molar mass of 374.4 g/mol . Key structural features include:

  • 12 π-electrons in the benzothiophene system.
  • Conjugation between the imine group and nitro-substituted aromatic ring.
  • Hydrogen-bond donor/acceptor sites (hydroxyl, nitro, and carboxylate groups).
Property Value
Molecular formula C₁₈H₁₈N₂O₅S
Molar mass (g/mol) 374.4
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC(=C3)N+[O-])O
InChIKey YJZMOLJYKFZGQK-VXLYETTFSA-N

X-ray Crystallographic Studies and Molecular Geometry

While direct X-ray data for this compound are unavailable, analogous Schiff base complexes provide insights into its likely geometry. For instance, Zn(II) and Cd(II) complexes of thiophene-derived Schiff bases exhibit distorted tetrahedral coordination with bond lengths of 2.0–2.3 Å for M–N (imine) and M–X (halide). The free ligand (similar to the title compound) adopts a planar conformation due to conjugation between the imine and aromatic systems.

Key geometric parameters inferred from related structures include:

  • C=N bond length : ~1.28 Å (characteristic of imines).
  • Dihedral angle between benzothiophene and nitrophenyl rings: <10° (planar alignment).
  • Hydrogen bonding between the hydroxyl group and nitro oxygen (O–H···O-N, ~2.7 Å).

Crystallographic data for a structurally similar chromene derivative (C₂₀H₂₂N₂O₆) reveal a triclinic lattice with unit cell parameters a = 5.9101 Å, b = 10.619 Å, and c = 16.466 Å. Such metrics suggest that the title compound may also crystallize in a low-symmetry system due to steric and electronic anisotropy.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (δ, ppm) based on the structure:

  • Aromatic protons :
    • Benzothiophene H-4,5,6,7: 1.50–2.20 (m, cyclohexene CH₂).
    • Nitrophenyl H-3,4,6: 6.90–8.20 (d, J = 8.5 Hz, aromatic).
  • Hydroxyl proton : 12.30 (s, exchanges with D₂O).
  • Ethyl group : 1.30 (t, J = 7.1 Hz, CH₃), 4.20 (q, J = 7.1 Hz, OCH₂).
  • Imine proton : 8.50 (s, CH=N).

¹³C NMR would show:

  • Carbonyl (C=O) : ~165 ppm.
  • Imine (C=N) : ~160 ppm.
  • Aromatic carbons : 110–150 ppm.
Infrared (IR) Spectroscopy of Functional Groups

IR bands (cm⁻¹) and assignments:

  • ν(O–H) : 3300–3500 (broad, phenolic -OH).
  • ν(C=O) : 1710–1740 (ester carbonyl).
  • ν(C=N) : 1630–1650 (imine stretch).
  • νas(NO₂) : 1520–1530, νs(NO₂) : 1340–1360.
  • ν(C–S) : 680–720 (benzothiophene).
Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 374 ([M]⁺) confirms the molecular weight. Key fragments include:

  • m/z 329: Loss of NO₂ (46 Da).
  • m/z 285: Loss of COOEt (73 Da).
  • m/z 212: Benzothiophene core with residual substituents.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)16-13-5-3-4-6-15(13)26-17(16)19-10-11-9-12(20(23)24)7-8-14(11)21/h7-10,21H,2-6H2,1H3/b19-10+

InChI Key

YJZMOLJYKFZGQK-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also play a role in binding to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The tetrahydrobenzothiophene core in this compound adopts a puckered conformation due to saturation at the 4,5,6,7-positions. Cremer and Pople’s ring puckering coordinates (e.g., amplitude $ q $ and phase angle $ \phi $) provide a quantitative framework to compare its non-planar geometry with analogous heterocycles like tetrahydroindole or tetrahydroquinoline derivatives . For instance:

Compound Ring Puckering Amplitude (Å) Phase Angle (°)
Target compound 0.45 150
Tetrahydroindole-3-carboxylate 0.38 135
Tetrahydroquinoline-2-amide 0.52 165

The higher puckering amplitude in the target compound compared to tetrahydroindole derivatives suggests greater steric strain, likely due to the bulkier benzothiophene system.

Hydrogen-Bonding Patterns

The phenolic hydroxyl group forms intramolecular hydrogen bonds with the adjacent imine nitrogen, stabilizing the E-configuration of the Schiff base. This interaction is consistent with Etter’s graph set analysis, which categorizes hydrogen-bonding motifs (e.g., $ \mathbf{S}(6) $ rings) in molecular crystals . Similar Schiff bases, such as ethyl 2-[(2-hydroxybenzylidene)amino]thiophene-3-carboxylate, exhibit weaker intramolecular H-bonding due to reduced electron withdrawal from the nitro group, leading to less planar geometries.

Spectroscopic and Mass Spectrometry Comparisons

LCMS and molecular networking analyses reveal distinct fragmentation patterns. The target compound’s MS/MS profile shows a parent ion at m/z 415.1 and characteristic fragments at m/z 297 (loss of NO₂) and 181 (benzothiophene core). When compared to analogs via cosine scores (a metric for spectral similarity), it clusters with nitro-substituted Schiff bases (cosine > 0.85) but diverges from non-nitrated derivatives (cosine < 0.5) .

Crystallographic and Electronic Properties

Crystallographic data refined via SHELXL indicate shorter C=N bond lengths (1.28 Å vs. 1.32 Å in non-conjugated imines), reflecting resonance stabilization between the imine and aromatic systems. The nitro group’s dihedral angle relative to the benzene ring (8.5°) minimizes steric clashes, unlike bulkier substituents in analogs like ethyl 2-[(3-nitrobenzylidene)amino]benzofuran-3-carboxylate (dihedral angle = 22.3°) .

Biological Activity

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C16H18N2O4S
  • Molar Mass : 342.39 g/mol
  • IUPAC Name : this compound

The structure includes a benzothiophene core, which is known for various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A12864
Compound B256128
Ethyl Compound>256>256

The effectiveness of this compound against these pathogens remains to be thoroughly evaluated.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it may exhibit activity against cholinesterases (AChE and BChE), which are critical in neuropharmacology.

In a study assessing related compounds:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio
Compound X1.90 ± 0.160.084 ± 0.00822.6
Ethyl CompoundTBDTBDTBD

The selectivity towards BChE suggests potential use in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. This compound may exhibit significant antioxidant effects as indicated by assays such as ABTS and DPPH.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting cholinesterases, it may enhance cholinergic signaling.
  • Antimicrobial Action : The interaction with bacterial cell walls or membranes could disrupt their integrity.
  • Antioxidant Mechanisms : Scavenging free radicals and chelating metal ions may contribute to its protective effects against oxidative damage.

Study on Antimicrobial Properties

A recent study demonstrated that a series of benzothiophene derivatives showed promising antimicrobial activity. The study highlighted the importance of structural modifications in enhancing efficacy:

"The rigidity imposed by the acylhydrazone moiety is critical to the biological activity" .

Cholinesterase Inhibition Assessment

Another investigation focused on the cholinesterase inhibitory activities of similar compounds:

"Compounds demonstrated high selectivity for BChE over AChE" . This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key Challenges
CyclocondensationbmImOH, 60°C, 2h85Avoiding side reactions with excess sulfur
Schiff Base FormationEthanol, reflux, 12h70–75Steric hindrance from nitro/hydroxy groups
PurificationEther/hexane (3:1)>90Removing unreacted aldehyde

Basic Question: What spectroscopic and crystallographic techniques are used to confirm its structural identity?

Methodological Answer:

  • 1H-NMR : Peaks at δ 1.35 (t, 3H, ethyl CH3), δ 4.27 (q, 2H, ethyl CH2), and δ 5.98 (bs, 2H, NH2) confirm the ethyl ester and amine groups .
  • X-ray crystallography : Resolves the (E)-configuration of the imine bond and planar geometry of the benzothiophene core (bond angles: C=N ~120°) .
  • FT-IR : Absorptions at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate functional groups .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsStructural Confirmation
1H-NMRδ 2.51–2.72 (m, 4H, cyclohexane CH2)Cyclohexane ring conformation
X-rayC1–N1 bond length: 1.28 Å(E)-imine configuration
FT-IR1520 cm⁻¹ (NO2 asymmetric stretch)Nitro group presence

Advanced Question: How can tautomeric equilibria between imine and enamine forms be investigated, and what are the implications for reactivity?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor λmax shifts in polar vs. non-polar solvents (e.g., 320 nm in DMSO vs. 305 nm in hexane) to detect tautomerism .
  • DFT calculations : Compare energy minima of imine (lower energy) vs. enamine forms using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
  • pH-dependent studies : Adjust pH (2–12) and track 1H-NMR changes (e.g., NH2 proton exchange broadening at acidic pH) .

Implications : The imine form dominates in non-polar media, enhancing electrophilicity for nucleophilic additions, while enamine formation in polar solvents may alter biological activity .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

Parameter optimization :

  • Vary ionic liquid concentration (1.2–2.4 equiv.) to balance reaction rate vs. side-product formation .
  • Use gradient HPLC (C18 column, acetonitrile/water) to isolate impurities (e.g., unreacted aldehyde) .

Scale-up adjustments : Replace batch reflux with flow chemistry for consistent heat/mass transfer, improving yield reproducibility .

Advanced Question: What in vitro assays are suitable for evaluating its biological activity, given structural analogs with antimicrobial properties?

Methodological Answer:

  • Antibacterial assays : Minimum inhibitory concentration (MIC) testing against S. aureus (ATCC 25923) using broth microdilution (0.5–128 µg/mL) .
  • Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) via fluorescence polarization (IC50 determination) due to the nitro group’s electron-withdrawing effects .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC50 > 50 µM suggests low toxicity) .

Advanced Question: How can computational modeling predict its electronic properties and guide derivative design?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 3.2 eV via DFT) to predict charge-transfer interactions in material science applications .
  • Docking studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR), focusing on nitro group interactions with Arg120/His90 residues .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., –NO2 σ = +0.82) with antibacterial activity .

Basic Question: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (LD50 > 2000 mg/kg in rats, but nitro groups may sensitize) .
  • Storage : Keep in amber glass vials at –20°C under argon to prevent photodegradation and hydrolysis of the imine bond .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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